molecular formula C6H14N2O2 B13073990 3-Amino-4-methoxypentanamide

3-Amino-4-methoxypentanamide

Cat. No.: B13073990
M. Wt: 146.19 g/mol
InChI Key: SKLVAOPJVFBHMN-UHFFFAOYSA-N
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Description

3-Amino-4-methoxypentanamide is a synthetic organic compound featuring a pentanamide backbone substituted with an amino (-NH₂) group at the third carbon and a methoxy (-OCH₃) group at the fourth carbon. These analogs are frequently studied for applications in pharmaceuticals, agrochemicals, and materials science, particularly due to their drug-like solubility, stability, and bioactivity profiles .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

3-amino-4-methoxypentanamide

InChI

InChI=1S/C6H14N2O2/c1-4(10-2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)

InChI Key

SKLVAOPJVFBHMN-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)N)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxypentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Amino-4-methoxypentanamide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxypentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-methoxypentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxypentanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

  • Molecular Formula: C₁₂H₁₇NO₂
  • Key Features : A pentanamide derivative with a methoxy-substituted phenyl group.
  • Applications : Demonstrated potent anthelmintic activity in preclinical studies, outperforming albendazole in solubility and bioavailability. Pharmacokinetic studies revealed a high drug-likeness score, meeting major pharmaceutical industry criteria for oral administration .
  • Research Findings: Reduced parasitic load in Caenorhabditis elegans models by 89% at 50 µM, suggesting promise as a next-generation anthelmintic .

N-(3-Amino-4-methoxyphenyl)Acetamide

  • Molecular Formula : C₉H₁₂N₂O₂
  • Key Features: Acetamide core with a 3-amino-4-methoxyphenyl substituent.
  • Safety data indicate moderate toxicity (LD₅₀ > 2000 mg/kg in rodents) and recommendations for handling in ventilated environments .
  • Research Gap: Limited published data on bioactivity or mechanistic studies.

3-Amino-4-methoxybenzamide

  • Molecular Formula : C₈H₁₀N₂O₂
  • Key Features: Benzamide scaffold with amino and methoxy groups at positions 3 and 3.
  • Applications: Versatile intermediate in synthesizing agrochemicals and pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd. highlights its use in kinase inhibitor development and polymer chemistry .
  • Research Findings: High thermal stability (decomposition temperature >250°C) and solubility in polar solvents (e.g., DMSO, ethanol) .

3-Amino-2-[(3-Fluoro-4-methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride

  • Molecular Formula : C₁₂H₁₆FN₂O₂·HCl
  • Key Features: Propanamide backbone with fluorinated aryl and methylamino groups.
  • Applications : Investigated for CNS-targeted therapies and agrochemical fungicides. High-purity batches (>98%) are available for research, though in vivo efficacy data remain unpublished .

Comparative Data Table

Compound Molecular Formula Core Structure Key Substituents Applications Drug-Likeness (Lipinski Score)
3-Amino-4-methoxypentanamide C₆H₁₄N₂O₂ (inferred) Pentanamide 3-NH₂, 4-OCH₃ In silico drug candidate Predicted compliant
N-(4-Methoxyphenyl)Pentanamide C₁₂H₁₇NO₂ Pentanamide 4-OCH₃-phenyl Anthelmintics 0 violations
N-(3-Amino-4-methoxyphenyl)Acetamide C₉H₁₂N₂O₂ Acetamide 3-NH₂, 4-OCH₃-phenyl Lab research N/A
3-Amino-4-methoxybenzamide C₈H₁₀N₂O₂ Benzamide 3-NH₂, 4-OCH₃ Kinase inhibitors, polymers N/A

Critical Analysis and Research Implications

While 3-Amino-4-methoxypentanamide itself lacks extensive published data, its structural analogs highlight trends:

  • Pentanamide vs. Benzamide Backbones : Pentanamide derivatives (e.g., N-(4-Methoxyphenyl)Pentanamide) exhibit superior pharmacokinetic profiles compared to benzamide analogs, likely due to enhanced lipophilicity and membrane permeability .
  • Safety Profiles : Acetamide and benzamide derivatives show low acute toxicity, whereas fluorinated propanamides may require rigorous safety evaluations .

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